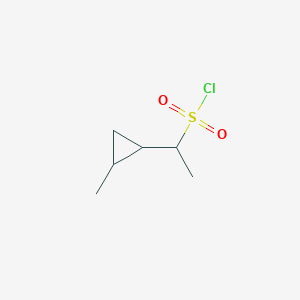
2,4-Dioxo-heptanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-heptanoic acid methyl ester is an organic compound with the molecular formula C8H12O4. It is a methyl ester derivative of heptanoic acid, characterized by the presence of two oxo groups at the 2nd and 4th positions of the heptanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-heptanoic acid methyl ester typically involves the esterification of 2,4-Dioxo-heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2,4-Dioxo-heptanoic acid and methanol into the reactor, along with the acid catalyst, followed by the continuous removal of the ester product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-heptanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2,4-Dioxo-heptanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-heptanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its oxo groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid methyl ester: Similar in structure but lacks the oxo groups.
2-Methylheptanoic acid methyl ester: Contains a methyl group at the 2nd position instead of oxo groups.
2-Ethylheptanoic acid methyl ester: Contains an ethyl group at the 2nd position instead of oxo groups
Uniqueness
2,4-Dioxo-heptanoic acid methyl ester is unique due to the presence of two oxo groups, which significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
20577-63-3 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2,4-dioxoheptanoate |
InChI |
InChI=1S/C8H12O4/c1-3-4-6(9)5-7(10)8(11)12-2/h3-5H2,1-2H3 |
InChI Key |
XVIBAYHPFOFOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)







![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)


![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)

